4-Butylthiazole

Flavor Chemistry Sensory Science Aroma Formulation

4-Butylthiazole (CAS 53833-33-3) delivers a unique green-herbal-minty-vegetable note, distinct from the tomato-leaf profile of 2-isobutylthiazole. With a boiling point of 204–212 °C and intermediate volatility, it bridges top and base notes. Ideal for mint, herbal liqueur, and fresh salad flavors. EU-authorized (FL 15.118). Ensure purity ≥95% via in-house QC. Order now for R&D or production.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 53833-33-3
Cat. No. B12667487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylthiazole
CAS53833-33-3
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCCCC1=CSC=N1
InChIInChI=1S/C7H11NS/c1-2-3-4-7-5-9-6-8-7/h5-6H,2-4H2,1H3
InChIKeyFXVDDYOQIPLCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylthiazole (CAS 53833-33-3): Chemical Identity, Physicochemical Properties, and Role in Flavor Research


4-Butylthiazole (CAS 53833-33-3) is a C-4 monoalkyl-substituted thiazole within the broader class of 1,3-thiazole heterocycles . It is a pale yellow liquid-to-solid with a molecular formula of C₇H₁₁NS and molecular weight of 141.24 g/mol [1]. This compound is primarily utilized as a flavor and fragrance intermediate, where its distinctive green, herbal, minty, and vegetable odor profile at 0.10% in propylene glycol makes it a valuable building block for recreating complex fresh aroma compositions [2]. Beyond sensory applications, the thiazole core is a privileged scaffold in medicinal chemistry, serving as a key intermediate for synthesizing bioactive compounds with potential antimicrobial, antifungal, and anticancer activities, though the specific biological activity of the 4-butyl derivative is often inferred from its class rather than direct measurement .

Why In-Class Substitution of 4-Butylthiazole Is Unreliable Without Quantitative Comparator Data


Alkylthiazoles are a functionally diverse class where subtle changes in the position, length, and branching of the alkyl substituent, as well as additional ring substitutions, can dramatically alter sensory perception, physicochemical properties, and biological activity [1]. The 4-butyl substitution pattern yields a compound with a specific boiling point (204–212 °C), logP (~2.49–2.70), and a characteristic green-herbal-minty odor that differs qualitatively from its positional isomer (2-butylthiazole) and its 4,5-dialkyl analogs (e.g., 4-butyl-5-methylthiazole) [2]. These differences are not merely incremental; they represent distinct odor types and physical properties that can affect volatility, solubility, and dosing in both research and industrial formulations [3]. Therefore, treating 4-butylthiazole as an interchangeable commodity with other in-class thiazoles risks failure in sensory-targeted applications and confounding results in structure-activity relationship (SAR) studies.

4-Butylthiazole Product-Specific Evidence: Quantified Differentiators vs. Closest Analogs


Odor Profile Differentiation: 4-Butylthiazole vs. 2-Isobutylthiazole and 4,5-Dialkylthiazoles

4-Butylthiazole exhibits a distinctive green, herbal, minty, and vegetable odor profile when evaluated at 0.10% in propylene glycol, with descriptors including 'green' and 'minty vegetable' [1]. In contrast, 2-isobutylthiazole, a prominent food flavor component, is characterized by a strong green, tomato leaf odor with earthy and musty nuances, often described as 'raw green herbal' . The 4,5-disubstituted analog 4-butyl-5-methylthiazole presents a different odor character entirely, described as 'green bell pepper' in similar evaluation conditions . The threshold value for a related 4,5-dialkylthiazole, 4-butyl-5-propylthiazole, was judged to be 0.003 ppb in water, underlining the extreme potency of these compounds and the dramatic impact of substitution pattern on sensory outcome [2]. These qualitative and quantitative olfactory differences preclude direct substitution in flavor formulations without empirical validation.

Flavor Chemistry Sensory Science Aroma Formulation

Physicochemical Property Benchmarks: 4-Butylthiazole vs. 2-Butylthiazole and 4-Butyl-5-methylthiazole

The regiochemistry of the butyl substituent significantly impacts key physical properties. 4-Butylthiazole has a boiling point of 204–212 °C and a logP of 2.49–2.70 . The positional isomer 2-butylthiazole has a lower boiling point of 189.8 °C and a comparable logP of 2.70 [1]. The 4,5-disubstituted analog 4-butyl-5-methylthiazole has an increased boiling point of ~221 °C and a higher logP of 2.71 . The addition of a fifth carbon to the 5-position, as in 4-butyl-5-propylthiazole, results in a further elevation of boiling point to 256.1 °C and a marked increase in logP to 4.02, alongside an increase in molecular weight to 183.31 Da and a reduction in vapor pressure to 0.0 mmHg at 25°C . These measured property differences influence volatility, solvent selection, and performance in specific formulation contexts.

Physical Chemistry Process Engineering Formulation Science

Regulatory and Safety Usage Levels: 4-Butylthiazole vs. Class-Level Thresholds

4-Butylthiazole has a Threshold of Toxicological Concern (TTC) of 540 μg/person/day, classifying it as a Cramer Class II compound [1]. This is identical to the TTC assigned to 2-butylthiazole, indicating a shared baseline safety threshold within EU regulatory frameworks [2]. However, 4-butylthiazole carries EFSA FL number 15.118 and is listed within the EU Union list of flavoring substances, whereas many alkylthiazoles have undergone individual safety evaluations and may not share identical authorization conditions [3]. For instance, while both 4-butylthiazole and 2-butylthiazole have TTCs of 540 μg/person/day, their authorized usage levels in specific food categories under Commission Regulation EC No. 1565/2000 may differ based on the results of their individual safety assessments.

Regulatory Affairs Food Safety Flavor Ingredient Sourcing

Batch Purity and Industrial Sourcing Standards: 4-Butylthiazole Assay Requirements

Commercial samples of 4-butylthiazole are typically supplied with an assay purity range of 95.00% to 100.00%, as indicated in supplier catalogs [1]. Similar specifications are reported for its close analog, 2-sec-butylthiazole (assay 98.00% to 100.00%) . While consistent within the class, the absence of an FCC (Food Chemicals Codex) listing for 4-butylthiazole may require users to establish their own quality specifications, as it lacks the standardized monograph that governs other flavor ingredients [2]. This becomes a procurement differentiator when sourcing for food-grade applications, where absence of FCC listing may necessitate additional analytical qualification work.

Quality Control Industrial Sourcing Analytical Chemistry

4-Butylthiazole: Validated Application Scenarios Based on Comparative Evidence


Flavor and Fragrance Research for Green, Herbal, Minty, and Vegetable Profiles

4-Butylthiazole is the superior choice over 2-isobutylthiazole when the target aroma profile is a fresh green-herbal-minty-vegetable note rather than a tomato-leaf profile. Its odor character, as detailed in evidence item 1 of Section 3, makes it uniquely suited for applications in mint, herbal liqueur, and fresh salad flavorings, where 2-isobutylthiazole would introduce an undesirable tomato-soup undertone [1]. This comparative advantage is crucial for R&D flavor houses developing novel savory flavors.

Process Optimization for Volatility-Controlled Flavor Delivery Systems

With a boiling point of 204–212 °C and a vapor pressure of 0.4 mmHg at 25 °C, 4-butylthiazole is more volatile than the 4,5-dialkylthiazoles (e.g., 4-butyl-5-propylthiazole with a BP of 256 °C and VP near 0 mmHg) but less volatile than 2-butylthiazole (BP 190 °C) . This intermediate volatility profile makes 4-butylthiazole a useful probe molecule for headspace studies and flavor release modeling, bridging the gap between highly volatile top notes and heavy, long-lasting base notes.

Medicinal Chemistry as a 4-Alkylthiazole Scaffold for Antimicrobial and Anticancer SAR Studies

The nature of the 4-butyl substituent provides a balance of lipophilicity and steric bulk compared to shorter-chain (methyl, ethyl) or bulkier (tert-butyl) analogs. This can be leveraged in SAR explorations where increasing the alkyl chain length at the 4-position modulates logP and membrane permeability without introducing the extreme hydrophobicity of 4,5-dialkylthiazoles or the regioisomeric shifts of 2-alkylthiazoles, as evidenced by physicochemical property benchmarks . The 4-butylthiazole scaffold thus serves as an optimized lipophilic anchor point for compound library synthesis.

Regulatory-Compliant Sourcing for EU Food Flavor Applications with Custom Quality Control

For EU-based food applications, 4-butylthiazole (EFSA FL No. 15.118) is listed with a TTC of 540 μg/person/day, matching its isomer 2-butylthiazole [2]. However, due to the absence of an FCC monograph, procurement must include a robust in-house analytical qualification (assay, odor evaluation, residual solvents) to validate supplier claims of 95–100% purity. This scenario is particularly relevant for food manufacturers who need to maintain full traceability while replacing a synthetically sourced flavor ingredient in an existing product line.

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